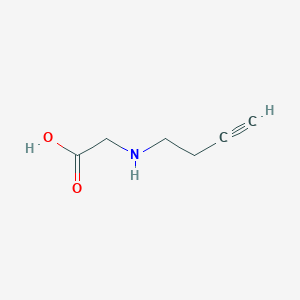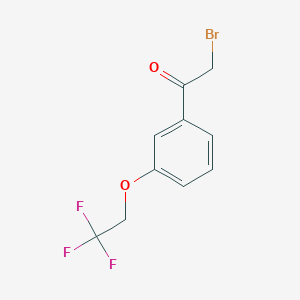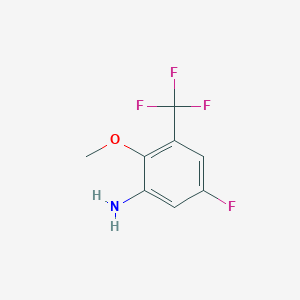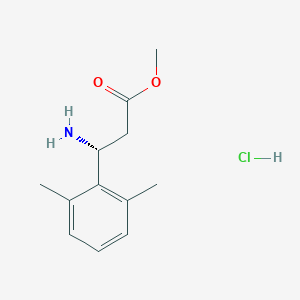
Methyl (R)-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is a chiral intermediate used in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of fungicides and other biologically active molecules. The compound’s structure includes a methyl ester group, an amino group, and a dimethylphenyl group, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
One common method for preparing Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride involves the enantioselective resolution of its racemic mixture using immobilized enzymes. For instance, the esterase from Pseudochrobactrum asaccharolyticum can be immobilized on a macroporous acrylic anion resin (D3520) to achieve high enantioselectivity and conversion rates . The optimal reaction conditions include a temperature of 40°C and a pH of 8.0, with a substrate concentration of up to 0.35 M .
Industrial Production Methods
Industrial production often employs similar enzymatic resolution techniques due to their environmental benefits and high efficiency. The process can be scaled up by increasing the substrate concentration and using larger quantities of immobilized enzymes. For example, a scale-up resolution using 200 g/L substrate and 12.5 g immobilized esterase PAE07 achieved a conversion rate of 48.1% and a product enantiomeric excess (e.e.p) of 98% within 12 hours .
化学反应分析
Types of Reactions
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
科学研究应用
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Industry: Employed in the manufacture of various agrochemicals and pharmaceuticals.
作用机制
The compound exerts its effects primarily through its role as an intermediate in the synthesis of active molecules. For example, in the case of Metalaxyl, the compound inhibits RNA synthesis in fungi by interfering with their nucleic acid metabolism . The molecular targets include RNA polymerase and other enzymes involved in RNA synthesis.
相似化合物的比较
Similar Compounds
Methyl ®-2-amino-3-(2,6-dimethylphenyl)propanoate: Another chiral intermediate used in similar applications.
2,6-Dimethylaniline: A key starting material for various anesthetics and anti-anginal drugs.
Uniqueness
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is unique due to its specific chiral configuration, which is crucial for the enantioselective synthesis of biologically active compounds. Its high enantioselectivity and efficiency in enzymatic resolution make it a preferred choice in industrial applications.
属性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC 名称 |
methyl (3R)-3-amino-3-(2,6-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3;/h4-6,10H,7,13H2,1-3H3;1H/t10-;/m1./s1 |
InChI 键 |
IAJINPVKDBLGLK-HNCPQSOCSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)[C@@H](CC(=O)OC)N.Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)
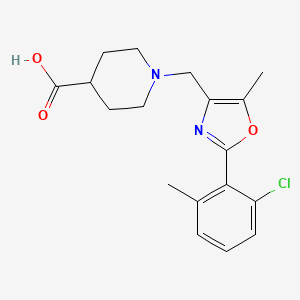
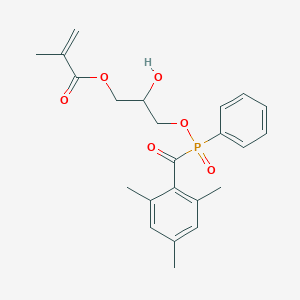
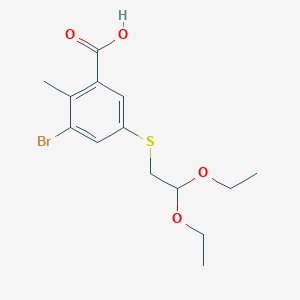
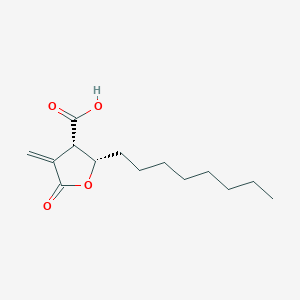
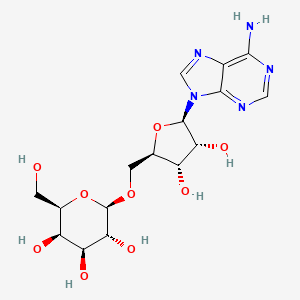
![4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12856014.png)
![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
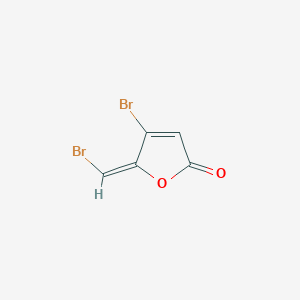
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12856032.png)
